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Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Formyl-2-thiopheneboronic acid (CAS No. 4347-33-5). The information herein is compiled

for use in research, quality control, and drug development applications. While specific

experimental spectra are referenced in numerous databases, this guide synthesizes the

expected spectroscopic characteristics and provides generalized experimental protocols for

their acquisition.

Chemical Structure and Properties
Chemical Name: (5-formylthiophen-2-yl)boronic acid[1]

Molecular Formula: C₅H₅BO₃S[1][2]

Molecular Weight: 155.97 g/mol [1][2][3][4]

Appearance: White to yellow powder or crystals[2][3]

Melting Point: 132-135 °C[2][3][4]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic

techniques. This data is based on the known functional groups of the molecule and general
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principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data
While specific spectra for 5-Formyl-2-thiopheneboronic acid are available from sources such

as ChemicalBook, detailed peak assignments are not publicly listed.[2][5] The expected

chemical shifts are predicted based on the structure's moieties: a 2,5-disubstituted thiophene

ring, a formyl (aldehyde) group, and a boronic acid group.

¹H-NMR (Proton NMR) Spectroscopy

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

Aldehyde Proton (-

CHO)
9.5 - 10.5 Singlet (s) N/A

Thiophene Ring

Proton (H3)
7.0 - 8.0 Doublet (d) 3.0 - 5.0

Thiophene Ring

Proton (H4)
7.0 - 8.0 Doublet (d) 3.0 - 5.0

Boronic Acid Protons

(-B(OH)₂)
4.0 - 6.0 Broad Singlet (br s) N/A

¹³C-NMR (Carbon NMR) Spectroscopy

Carbon Assignment Expected Chemical Shift (δ, ppm)

Aldehyde Carbon (-CHO) 180 - 195

Thiophene Ring Carbon (C5) 140 - 155

Thiophene Ring Carbon (C2)
135 - 150 (ipso-carbon, may be broad or

unobserved)

Thiophene Ring Carbon (C3) 125 - 140

Thiophene Ring Carbon (C4) 125 - 140

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1303762?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7337822.htm
https://www.chemicalbook.com/SpectrumEN_4347-33-5_1hnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Infrared (IR) Spectroscopy Data
IR spectra for this compound have been recorded using techniques such as ATR-Neat and KBr

pellet on a Bruker Tensor 27 FT-IR instrument.[1] The characteristic absorption bands are

associated with its key functional groups.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Boronic Acid) 3200 - 3600 Strong, Broad

C-H Stretch

(Aromatic/Thiophene)
3000 - 3100 Medium

C=O Stretch (Aldehyde) 1660 - 1700 Strong

C=C Stretch (Thiophene Ring) 1400 - 1600 Medium

B-O Stretch (Boronic Acid) 1310 - 1380 Strong

C-S Stretch (Thiophene Ring) 600 - 800 Medium-Weak

Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data for 5-Formyl-2-thiopheneboronic acid is available from chemical

suppliers and databases.[5][6] The key expected peak would be the molecular ion.

Ion Type Expected m/z Notes

Molecular Ion [M]⁺ 156.01

Corresponds to the molecular

weight of the compound. Its

abundance may vary

depending on the ionization

technique used.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Formyl-2-thiopheneboronic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) to a final

volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Boronic acids can form oligomers,

which may lead to broad signals; using a solvent like Methanol-d₄ can help mitigate this by

forming the dimethyl boronate ester in situ.

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a

400 MHz instrument.

¹H-NMR Acquisition:

Record the spectrum at room temperature.

Use a standard single-pulse experiment.

Reference the chemical shifts to the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0.00 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C-NMR Acquisition:

Record the spectrum using a proton-decoupled pulse sequence.

A larger number of scans and a longer relaxation delay may be necessary compared to

¹H-NMR due to the lower natural abundance of the ¹³C isotope.

Reference the chemical shifts to the deuterated solvent peak.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H-NMR

spectrum to determine proton ratios.

Fourier Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)
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Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed

water, which shows a broad O-H absorption band.

In an agate mortar, grind 1-2 mg of 5-Formyl-2-thiopheneboronic acid into a very fine

powder.

Add approximately 100-200 mg of the dried KBr to the mortar and mix gently but

thoroughly with the sample until a homogenous mixture is obtained.

Pellet Formation:

Transfer the mixture to a pellet-forming die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.

This will form a thin, transparent, or translucent KBr pellet containing the sample.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record a background spectrum using an empty sample holder or a pure KBr pellet.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance after being ratioed against the

background spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

small organic molecule like 5-Formyl-2-thiopheneboronic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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